3,4-Dihydroxy-1-methylquinolin-2(1H)-one

CAS No.: 41878-54-0

Cat. No.: VC3282705

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41878-54-0 |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 3,4-dihydroxy-1-methylquinolin-2-one |

| Standard InChI | InChI=1S/C10H9NO3/c1-11-7-5-3-2-4-6(7)8(12)9(13)10(11)14/h2-5,12-13H,1H3 |

| Standard InChI Key | BDLJEQMXDNMETQ-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC=C2C(=C(C1=O)O)O |

| Canonical SMILES | CN1C2=CC=CC=C2C(=C(C1=O)O)O |

Introduction

Chemical Structure and Properties

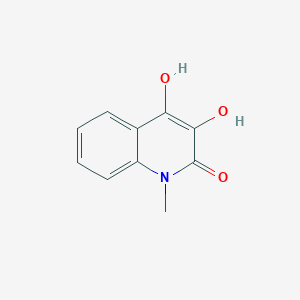

3,4-Dihydroxy-1-methylquinolin-2(1H)-one belongs to the quinoline family of compounds, specifically the hydroxyquinoline derivatives. It is characterized by a fused bicyclic structure that includes a quinoline moiety with strategically positioned hydroxyl and methyl functional groups. The compound's structure consists of a benzene ring fused with a heterocyclic ring containing nitrogen, with hydroxyl groups at positions 3 and 4, and a methyl group attached to the nitrogen at position 1.

Basic Identification Parameters

The compound can be identified through various chemical identifiers, as summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 41878-54-0 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 3,4-dihydroxy-1-methylquinolin-2-one |

| InChI | InChI=1S/C10H9NO3/c1-11-7-5-3-2-4-6(7)8(12)9(13)10(11)14/h2-5,12-13H,1H3 |

| InChIKey | BDLJEQMXDNMETQ-UHFFFAOYSA-N |

| ChemSpider ID | 13571817 |

The molecular structure features hydroxyl groups at positions 3 and 4, which contribute significantly to its chemical reactivity and potential biological activities. These hydroxyl groups are capable of participating in hydrogen bonding, which influences the compound's physical properties and interactions with biological systems.

Physical and Spectroscopic Properties

3,4-Dihydroxy-1-methylquinolin-2(1H)-one possesses specific spectroscopic characteristics that aid in its identification and structural confirmation. The compound exhibits distinctive patterns in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The average monoisotopic mass of the compound is 191.058243, which corresponds to its precise molecular composition .

Chemical Reactivity

The chemical behavior of 3,4-Dihydroxy-1-methylquinolin-2(1H)-one is largely determined by its functional groups, particularly the hydroxyl groups at positions 3 and 4.

Reaction Profile

The compound participates in various chemical reactions due to its reactive hydroxyl groups. Key reactions include:

-

Nucleophilic substitution reactions

-

Condensation reactions

-

Hydrogen-bonding interactions

-

Potential oxidation/reduction reactions involving the hydroxyl groups

The reactivity profile of this compound makes it suitable for further chemical modifications, which can be utilized to develop derivatives with enhanced biological activities or improved pharmacokinetic properties.

Biological Activities and Applications

Antioxidant Properties

3,4-Dihydroxy-1-methylquinolin-2(1H)-one has garnered attention due to its potential biological activities, particularly its antioxidant properties. The presence of hydroxyl groups in the molecular structure contributes to its ability to scavenge free radicals, which is a characteristic of many antioxidant compounds. This property suggests potential applications in preventing oxidative stress-related cellular damage.

Structure-Activity Relationships

Understanding the relationship between the structure of 3,4-Dihydroxy-1-methylquinolin-2(1H)-one and its biological activities is crucial for developing optimized derivatives. The position and nature of substituents on the quinoline core can significantly influence the compound's interactions with biological targets.

Key Structural Features

Several structural elements contribute to the biological profile of 3,4-Dihydroxy-1-methylquinolin-2(1H)-one:

These structural features collectively determine the compound's pharmacological profile and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume